5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid
Description
5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine backbone substituted with a carboxylic acid group at position 3 and a 4-chloro-3-cyanophenyl moiety at position 4. The chloro and cyano groups are electron-withdrawing substituents, enhancing the acidity of the carboxylic acid (pKa ~2–3) and influencing electronic properties such as dipole moments and π-π stacking interactions . This compound is likely utilized in medicinal chemistry or agrochemical research due to its structural resemblance to bioactive molecules like herbicides (e.g., imazapyr) and kinase inhibitors.
Properties
IUPAC Name |
5-(4-chloro-3-cyanophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O2/c14-12-2-1-8(3-9(12)5-15)10-4-11(13(17)18)7-16-6-10/h1-4,6-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEGLIPDIAMTGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CN=C2)C(=O)O)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687810 | |
| Record name | 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261906-79-9 | |
| Record name | 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyanation Techniques
Cyano groups are introduced via:
-
Nucleophilic substitution using cyanide sources (e.g., KCN, CuCN).
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Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with cyanophenyl boronic acids).
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Cyano-transfer reagents such as malononitrile, as demonstrated in multi-component pyrano[2,3-c]pyrazole syntheses.
A critical challenge is avoiding side reactions with the pyridine nitrogen. US3523119A highlights the use of inert solvents (e.g., chloroform, toluene) to stabilize intermediates during cyanation.
Carboxylic Acid Formation via Saponification
The carboxylic acid moiety is commonly introduced by hydrolyzing nitriles or esters. WO2021175959A1 describes acidic (H₂SO₄) or basic (NaOH/KOH) hydrolysis of 5-chloropyridine-2-carboxamides to their carboxylic acid counterparts. Similarly, US3523119A reports saponifying 5-cyanopyrimidines to carboxylic acids using 75% H₂SO₄ or alcoholic NaOH, achieving yields >85%.
Table 1: Saponification Conditions and Yields
| Substrate | Reagent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| 5-Cyanopyridine | 75% H₂SO₄ | 100 | 8 | 88 | |
| Ethyl 5-chloronicotinate | 6M NaOH | 80 | 4 | 92 |
Catalytic Methods and Optimization
Role of Lewis Acids
InCl₃ emerges as a versatile catalyst, enhancing reaction rates in nitrile-containing systems. Its low loading (20 mol%) and compatibility with ethanol-water mixtures align with green chemistry principles.
Solvent Effects
Low-polarity solvents (e.g., chloroform, ε = 4.8) favor selective halogenation and cyanation by minimizing nucleophilic interference. Conversely, aqueous-organic mixtures (e.g., 50% EtOH) improve solubility in multi-component reactions.
Comparative Analysis of Methodologies
Table 2: Method Comparison for Key Steps
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis Applications
5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid serves as a vital intermediate in the synthesis of various complex organic molecules. Its unique structure allows it to participate in multiple chemical reactions, including:
- Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds, often utilized in drug development and material science.
- Nucleophilic Aromatic Substitution : The chloro group can be replaced by nucleophiles such as amines or thiols, facilitating the creation of diverse derivatives with tailored properties.
Table 1: Chemical Reactions Involving 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to pyridine N-oxide derivatives | Potassium permanganate |
| Reduction | Converts cyano group to amine | Lithium aluminum hydride |
| Substitution | Chloro group replaced by nucleophiles | Amines, thiols |
Biological Applications
Research indicates that derivatives of 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid exhibit promising biological activities, particularly in antimicrobial and anticancer research.
Anticancer Properties
Studies have shown that compounds derived from this acid can inhibit the growth of various cancer cell lines. For instance, derivatives have been tested against human tumor cell lines (e.g., MCF-7 for breast cancer), revealing significant inhibitory effects compared to standard treatments like Doxorubicin .
Antimicrobial Activity
The compound's derivatives are also being explored for their potential antimicrobial properties. Research has indicated that certain modifications can enhance their efficacy against bacterial strains, making them candidates for new antibiotic therapies .
Pharmaceutical Applications
The pharmaceutical industry is investigating 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid for its potential as a pharmaceutical agent. Its role as an intermediate in the synthesis of drugs targeting specific diseases is under exploration, particularly those related to cancer and infectious diseases.
Industrial Applications
In industrial settings, this compound is utilized in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for creating materials with specific functionalities, such as enhanced durability or chemical resistance.
Case Studies and Research Findings
Several studies highlight the applications and effectiveness of 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid:
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that specific derivatives showed low IC50 values against breast cancer cells, indicating strong anticancer potential .
- Synthesis Optimization : Research focused on optimizing the synthesis routes for this compound has led to improved yields and reduced environmental impact through the use of continuous flow chemistry techniques.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the carboxylic acid and nitrile groups allows for interactions with various biological molecules, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid with related compounds:
Key Observations:
- Electron-Withdrawing Effects: The 4-chloro-3-cyanophenyl group in the target compound enhances electrophilicity compared to analogs with electron-donating groups (e.g., hydroxyl in ). This may improve binding to electron-rich biological targets.
- Lipophilicity : The trifluoromethyl and trifluoroethoxy groups in the RCSB PDB compound increase logP (~3.5 estimated), favoring membrane permeability, whereas the hydroxyl analog is more hydrophilic (logP ~1.2).
Research Findings and Challenges
- Crystallography : SHELX software has been critical in resolving crystal structures of pyridine-carboxylic acid derivatives, aiding in understanding intermolecular interactions.
- Metabolic Stability: Chloro and cyano groups in the target compound may reduce metabolic clearance compared to fluoro analogs , but could increase toxicity risks.
- Solubility Limitations : The hydrophobic trifluoromethyl group in necessitates formulation adjuvants for aqueous delivery.
Biological Activity
5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid, also known as 4-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse sources.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a carboxylic acid group and a chlorinated cyanophenyl moiety. This unique structure contributes to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid exhibits antimicrobial activity. It has been studied for its efficacy against various bacterial strains, showing potential as a candidate for developing new antimicrobial agents. The mechanism involves the interaction of the compound with microbial enzymes, disrupting their function and leading to cell death.
Anticancer Activity
The compound has demonstrated promising anticancer properties in several studies. For instance, it has been tested against various cancer cell lines, including breast and prostate cancer cells. The structure-activity relationship (SAR) studies suggest that the presence of the chloro and cyano groups enhances its cytotoxic effects by improving binding affinity to cancer cell receptors .
Key Findings:
- IC50 Values: In vitro studies have reported IC50 values in the low micromolar range for different cancer cell lines, indicating significant potency .
- Mechanism of Action: The compound may induce apoptosis in cancer cells through mitochondrial pathways, modulating key proteins involved in cell survival and death .
The biological activity of 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid is attributed to its ability to interact with specific molecular targets. The chloro and cyano substituents enhance the compound's binding affinity to enzymes and receptors involved in disease processes.
- Enzyme Interaction: The carboxylic acid group can form hydrogen bonds with active sites on enzymes, while the hydrophobic chlorinated moiety aids in stabilizing these interactions.
- Receptor Modulation: The compound may act as an inhibitor or modulator of certain receptors, influencing signaling pathways critical for cellular function.
Applications in Medicine
Given its biological activities, 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid is being explored as a precursor for pharmaceutical development. Its potential applications include:
- Antimicrobial Agents: Development of new antibiotics targeting resistant strains.
- Cancer Therapeutics: Formulation of anticancer drugs that exploit its cytotoxic properties.
- Advanced Materials: Utilization in creating polymers and coatings with specific functionalities due to its unique chemical properties .
Case Studies
-
Anticancer Efficacy Study:
- A study evaluated the effects of the compound on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines.
- Results indicated significant reduction in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed through microscopy.
- Antimicrobial Activity Assessment:
Q & A
Q. How can researchers optimize the synthesis of 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid to achieve high yield and purity?
Methodological Answer: Synthetic routes for structurally analogous compounds (e.g., pyridine-carboxylic acid derivatives with chlorophenyl/cyanophenyl groups) often involve condensation, cyclization, and functional group modifications. Key considerations include:
- Catalyst selection : Palladium or copper catalysts are effective for coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
- Solvent systems : Polar aprotic solvents like dimethylformamide (DMF) or toluene are commonly used to stabilize intermediates .
- Temperature control : Reactions typically proceed at 80–120°C to balance reaction rate and side-product formation .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity .
Q. Example Protocol :
Condense 4-chloro-3-cyanobenzaldehyde with aminopyridine derivatives.
Cyclize intermediates using catalytic Pd(OAc)₂ in DMF at 100°C for 12 hours.
Acidify with HCl to precipitate the carboxylic acid form.
Q. What spectroscopic and analytical techniques are suitable for characterizing 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chlorine and cyano groups) via characteristic shifts (e.g., Cl: δ 7.5–8.0 ppm; CN: δ 120–130 ppm in ¹³C) .
- IR spectroscopy : Confirms carboxylic acid (C=O stretch: ~1700 cm⁻¹) and nitrile (C≡N: ~2200 cm⁻¹) functional groups .
- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for similar chlorophenyl-pyridine derivatives .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₃H₈ClN₂O₂: calc. 265.0278) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid derivatives?
Methodological Answer: Discrepancies in biological data (e.g., antimicrobial vs. inactive results) may arise from:
- Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines affect activity .
- Structural modifications : Substituent positioning (e.g., chloro vs. fluoro analogs) alters solubility and target binding .
- Experimental controls : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate purity via HPLC .
Case Study :
A pyridine-carboxylic acid derivative showed inconsistent enzyme inhibition due to varying buffer pH (6.5 vs. 7.4). Adjusting pH to physiological conditions resolved discrepancies .
Q. How can computational methods guide the design of 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid analogs for targeted enzyme inhibition?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target enzymes (e.g., kinases or proteases). Focus on interactions between the carboxylic acid group and catalytic residues .
- QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with IC₅₀ values to optimize potency .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize candidates .
Q. Example Workflow :
Dock the compound into the ATP-binding site of a kinase (e.g., EGFR).
Modify the cyanophenyl group to enhance π-π stacking with Phe residues.
Validate predictions via in vitro kinase assays .
Q. What strategies mitigate challenges in crystallizing 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid for structural studies?
Methodological Answer:
- Solvent screening : Test polar (ethanol/water) and nonpolar (hexane/ethyl acetate) systems to induce nucleation .
- Temperature gradients : Slow cooling from 50°C to 4°C promotes single-crystal growth.
- Additives : Glycerol or DMSO (5–10%) reduces lattice defects .
Q. Data from Analogous Structures :
| Compound | Solvent System | Crystal Size (mm³) | Reference |
|---|---|---|---|
| Chlorophenyl-pyrazole | Ethanol/water (3:1) | 0.2 × 0.2 × 0.1 | |
| Fluoro-pyridine-carboxylic acid | Hexane/ethyl acetate (2:1) | 0.3 × 0.3 × 0.2 |
Q. How do researchers validate the metabolic stability of 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid in pharmacokinetic studies?
Methodological Answer:
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
- In vivo profiling : Administer orally to rodents and measure plasma concentration-time profiles. Use non-compartmental analysis for AUC and Cₘₐₓ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
